molecular formula C7H11N3O B1358208 4-Cyanopiperidine-1-carboxamide

4-Cyanopiperidine-1-carboxamide

Cat. No.: B1358208
M. Wt: 153.18 g/mol
InChI Key: FLZXSGXQNMXDRV-UHFFFAOYSA-N
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Description

4-Cyanopiperidine-1-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Cyanopiperidine-1-carboxamide serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating a range of diseases, including:

  • Antidepressants: Compounds derived from 4-cyanopiperidine have shown promise as antidepressants. They act on neurotransmitter systems, potentially improving mood and emotional well-being .
  • Anti-inflammatory Agents: The compound has been utilized in the development of anti-inflammatory drugs, which target pathways involved in inflammatory responses, providing relief from conditions such as arthritis and other inflammatory disorders .
  • Immunomodulators: Research indicates that derivatives of 4-cyanopiperidine can modulate immune responses, making them candidates for treatments in autoimmune diseases .

Synthesis and Production

The production of 4-cyanopiperidine has been optimized through various synthetic methods. Notably:

  • A single-step dehydration process using thionyl chloride has been developed, yielding higher purity (≥98%) and better molar yields (60-65%) compared to traditional methods that involved multiple extraction steps .

Antiviral Activity

Recent studies have explored the antiviral properties of compounds derived from 4-cyanopiperidine. For instance, modifications to the piperidine structure have led to the development of HIV-1 entry inhibitors that exhibit significant antiviral activity with low cytotoxicity .

Tumor Growth Inhibition

In vivo studies have demonstrated that certain derivatives of 4-cyanopiperidine can inhibit tumor growth effectively. For example, compounds designed to target the PKB signaling pathway showed strong inhibition of human tumor xenografts in animal models at tolerable doses .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-cyanopiperidine-1-carboxamide

InChI

InChI=1S/C7H11N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-4H2,(H2,9,11)

InChI Key

FLZXSGXQNMXDRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask containing phosgene (20% wt in toluene, 3.16 mL) and dichloromethane (10 mL) was cooled with an ice bath. A solution of N-ethyl-N-isopropylpropan-2-amine (1.393 mL) and piperidine-4-carbonitrile (0.441 g) in dichloromethane (5 mL) was added via a syringe dropwise. The mixture was stirred at room temperature overnight and then concentrated to dryness. The residue was dissolved in methanol (10 mL) and 2 mL of 7 N NH3 in methanol. The mixture was stirred at 50° C. overnight. The mixture was concentrated and the residual solid was mixed with brine (5 mL) and extracted with ethyl acetate (8×25 mL). The organic solution was dried (MgSO4), filtered and concentrated. The crude material was purified on a silica gel column eluting with 5-10% methanol in CH2Cl2.
Quantity
3.16 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.393 mL
Type
reactant
Reaction Step Two
Quantity
0.441 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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